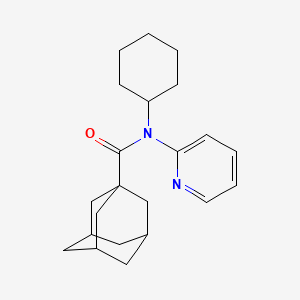
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In
Wirkmechanismus
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of this compound (Chen et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. This compound can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of this compound could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. This compound has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including the development of this compound derivatives and the investigation of its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
This compound has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDCOCXXQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

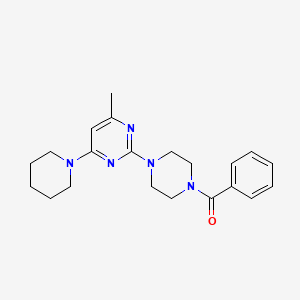
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)
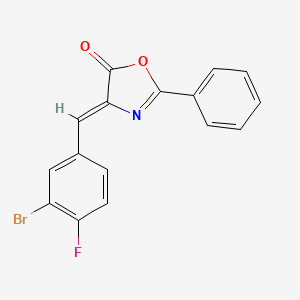
![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)

![3,4-dihydro-2H-[1,3]selenazino[3,2-a]benzimidazol-3-ol](/img/structure/B5155521.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)
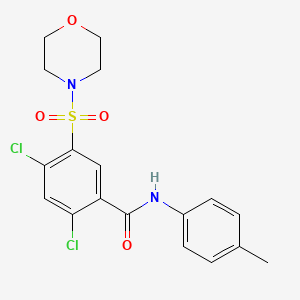
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
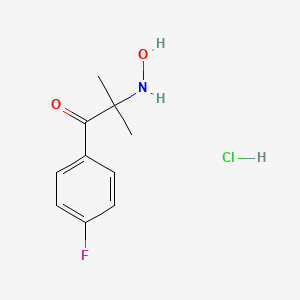
![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)